molecular formula C8H7ClN2O2S B4757086 4-chloro-N-(cyanomethyl)benzenesulfonamide

4-chloro-N-(cyanomethyl)benzenesulfonamide

Cat. No.: B4757086
M. Wt: 230.67 g/mol
InChI Key: IBWFPJGDOBWFRS-UHFFFAOYSA-N
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Description

4-chloro-N-(cyanomethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7ClN2O2S and a molecular weight of 230.67 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of 4-chloro-N-(cyanomethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyanomethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from ethanol or another suitable solvent .

Comparison with Similar Compounds

4-chloro-N-(cyanomethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of different functional groups can significantly impact their reactivity and interactions with biological targets .

Biological Activity

4-chloro-N-(cyanomethyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly noted for its potential as an antimicrobial and anticancer agent. Its molecular formula is C₈H₇ClN₂O₂S, and it has a molecular weight of 230.67 g/mol. The compound's mechanism of action primarily involves the inhibition of specific enzymes, particularly carbonic anhydrase IX (CA IX), which is often overexpressed in various cancers.

The primary biological activity of this compound is attributed to its ability to inhibit CA IX. This enzyme plays a crucial role in regulating pH and metabolic processes in cancer cells. By inhibiting CA IX, the compound disrupts the tumor microenvironment, leading to reduced proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, derivatives of benzenesulfonamide, including this compound, exhibited significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and (MCF-7). The effective concentration range was found to be between 1.52–6.31 μM, with selectivity ratios favoring cancer cells over normal cells by factors ranging from 5.5 to 17.5 times .

Table 1: Anticancer Activity Against Breast Cancer Cell Lines

CompoundIC50 (μM)Selectivity Ratio
This compound1.52–6.315.5 - 17.5

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. In studies, it was evaluated for its antibacterial effects against Staphylococcus aureus and Escherichia coli, displaying significant inhibition at concentrations around 50 μg/mL. The inhibition rates were recorded as follows:

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundS. aureus Inhibition (%)E. coli Inhibition (%)
This compound80.69%25.68%

These results indicate that the compound not only has potential as an anticancer agent but also as an antimicrobial agent.

Study on Carbonic Anhydrase Inhibition

A study published in RSC Advances explored the inhibitory effects of various benzenesulfonamide derivatives on CA IX. Among these derivatives, compounds exhibiting structural similarities to this compound showed IC50 values ranging from 10.93 nM to 25.06 nM for CA IX inhibition, demonstrating high selectivity over other isoforms such as CA II .

Evaluation of Apoptosis Induction

In another research study focusing on the MDA-MB-231 cell line, it was found that treatment with certain benzenesulfonamide derivatives led to a significant increase in apoptotic cell populations, evidenced by an increase in annexin V-FITC positivity by up to 22-fold compared to control groups . This highlights the potential of these compounds in inducing programmed cell death in cancerous cells.

Properties

IUPAC Name

4-chloro-N-(cyanomethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWFPJGDOBWFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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